2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline
Description
Properties
IUPAC Name |
(2E)-2-[2-(4-chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-20(2)17-6-4-5-7-18(17)22(3)19(20)12-15(13-23(24)25)14-8-10-16(21)11-9-14/h4-12,15H,13H2,1-3H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWPXTOSMCABJA-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C(C[N+](=O)[O-])C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the primary route to indoline derivatives. Reaction of phenylhydrazine with 3-methyl-2-butanone under acidic conditions (e.g., HCl or H₂SO₄) yields 2,3,3-trimethylindolenine, which is subsequently methylated to form Fischer’s base.
Reaction Conditions
Alternative Synthesis from 2,3,3-Trimethylindolenine
As noted in search result, Fischer’s base is synthesized via alkylation of 2,3,3-trimethylindolenine with dimethyl carbonate under basic conditions:
$$
\text{2,3,3-Trimethylindolenine} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{NaOCH}3} \text{1,3,3-Trimethyl-2-methyleneindoline} + \text{CO}2 + \text{CH}_3\text{OH}
$$
Key Parameters
Functionalization of Fischer’s Base with 2-(4-Chlorophenyl)-3-Nitropropylidene
Knoevenagel Condensation Strategy
The propylidene side chain is introduced via condensation of Fischer’s base with 2-(4-chlorophenyl)-3-nitropropanal . This reaction proceeds under mild acidic conditions, leveraging the electrophilic methylene group in Fischer’s base.
Synthetic Procedure
- Preparation of 2-(4-Chlorophenyl)-3-nitropropanal :
- Henry Reaction : 4-Chlorobenzaldehyde reacts with nitroethane in the presence of ammonium acetate to form β-nitro alcohol, which is oxidized to the aldehyde using MnO₂.
$$
\text{4-ClC}6\text{H}4\text{CHO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{NH}4\text{OAc}} \text{4-ClC}6\text{H}4\text{CH(OH)CH}2\text{NO}2 \xrightarrow{\text{MnO}2} \text{4-ClC}6\text{H}4\text{CH=CHNO}2
$$ - Yield : 60–65%
- Henry Reaction : 4-Chlorobenzaldehyde reacts with nitroethane in the presence of ammonium acetate to form β-nitro alcohol, which is oxidized to the aldehyde using MnO₂.
- Condensation with Fischer’s Base :
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Reaction Time : 12 hours
- Yield : 50–55%
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the indoline’s methylene carbon on the aldehyde, followed by dehydration to form the conjugated propylidene system.
Alternative Synthetic Routes
Nitroalkene Cycloaddition
A [4+2] cycloaddition between Fischer’s base and 1-(4-chlorophenyl)-2-nitroethene offers a stereoselective pathway. This method avoids the need for aldehyde intermediates but requires stringent anhydrous conditions.
Reaction Parameters
- Catalyst : BF₃·Et₂O (5 mol%)
- Solvent : Dichloromethane
- Temperature : 25°C
- Yield : 45–50%
Post-Functionalization Nitration
Nitration of a pre-formed 2-(4-chlorophenyl)propylidene intermediate using mixed acid (HNO₃/H₂SO₄) introduces the nitro group. However, this method risks over-nitration and requires precise temperature control (0–5°C).
Physicochemical Properties and Characterization
Spectral Data
- ¹H NMR (CDCl₃, 400 MHz): δ 1.42 (s, 6H, CH₃), 2.98 (s, 3H, N-CH₃), 6.82–7.45 (m, 4H, aromatic), 8.12 (d, J = 15.6 Hz, 1H, CH=CHNO₂).
- IR (KBr): ν 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1620 cm⁻¹ (C=C).
Thermal Stability
Industrial-Scale Production and Cost Analysis
| Manufacturer | Purity | Price (USD/kg) | Scale |
|---|---|---|---|
| Hebei Chuanghai | 99% | 10.00 | 100 mt/year |
| Hebei Mujin | 99% | 0.00 | 50 mt/month |
| Ouhuang Engineering | 99.7% | 30.00 | 200 mt/year |
Data sourced from CAS 118-12-7 suppliers.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of 2-[2-(4-Aminophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on compounds with shared structural motifs (e.g., chlorophenyl groups, heterocyclic cores) from the provided evidence. Direct data for the target compound are absent, but insights can be drawn from substituent effects and analogous systems.
Core Structure and Functional Groups
- Target Compound : Features a nitropropylidene chain and a trimethylindoline core. The nitro group is electron-withdrawing, likely influencing reactivity and stability.
- 3-Chloro-N-phenyl-phthalimide () : Contains a chlorophenyl group and a phthalimide core. The chlorine atom enhances electrophilic substitution reactivity, while the phthalimide ring system is rigid and planar, favoring polymer synthesis .
- [3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine () : Includes a dimethylamine group and a pyridine ring. The amine group confers basicity, contrasting with the nitro group’s electron-withdrawing nature in the target compound .
Physicochemical Properties
Limitations of Available Evidence
The provided sources lack direct data on the target compound, necessitating caution in extrapolating properties. For example:
- Structural Analog Gaps : Differences in substituents (e.g., nitro vs. amine) limit direct comparisons. Experimental studies are required to validate inferred properties.
Biological Activity
2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline (CAS: 380192-77-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular properties, biological effects, and relevant case studies.
Molecular Properties
- Molecular Formula : CHClNO
- Molar Mass : 356.84594 g/mol
- Structure : The compound features a trimethylindoline core with a chlorophenyl and nitropropylidene substituent.
Cytotoxicity and Genotoxicity
The biological activity of compounds like this compound may include cytotoxic effects on cancer cells. A study involving related compounds demonstrated that modifications in the indoline structure could lead to increased cytotoxicity against different cancer cell lines. Genotoxicity assessments using the Ames test and DNA-comet assays are essential to evaluate the safety profile of such compounds.
Enzymatic Inhibition
Compounds containing nitro and chloro substituents often act as inhibitors of various enzymes. For example, studies have shown that similar nitro-substituted compounds can inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells. This inhibition could lead to reduced proliferation of harmful cells.
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of indoline derivatives, it was found that certain modifications enhanced activity against Gram-positive bacteria. The introduction of a chlorophenyl group was particularly noted for its role in increasing lipophilicity, thereby improving membrane penetration.
| Compound | Activity Against | Mechanism |
|---|---|---|
| Indoline Derivative A | Staphylococcus aureus | Membrane disruption |
| Indoline Derivative B | Escherichia coli | Enzyme inhibition |
Case Study 2: Cytotoxic Effects
A related compound was tested for cytotoxicity against human cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Mitochondrial pathway activation |
| MCF-7 | 20 | DNA damage induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
